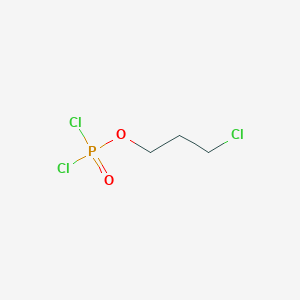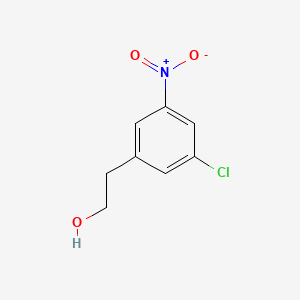
3-Chloropropyl phosphorodichloridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloropropyl phosphorodichloridate is an organophosphorus compound with the chemical formula C3H7Cl3O2P. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Chloropropyl phosphorodichloridate can be synthesized through several methods. One common approach involves the reaction of 3-chloropropanol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction typically proceeds as follows: [ \text{C3H7ClO} + \text{POCl3} \rightarrow \text{C3H7Cl3O2P} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction is carried out in specialized reactors designed to handle corrosive reagents and by-products. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloropropyl phosphorodichloridate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 3-chloropropanol and phosphoric acid.
Oxidation and Reduction: While less common, the compound can participate in oxidation-reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.
Hydrolysis: Typically occurs in aqueous solutions or under acidic or basic conditions.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed:
Nucleophilic Substitution: Products include substituted phosphorodichloridates.
Hydrolysis: Yields 3-chloropropanol and phosphoric acid.
Oxidation and Reduction: Various oxidized or reduced phosphorus-containing compounds.
Applications De Recherche Scientifique
3-Chloropropyl phosphorodichloridate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of organophosphorus compounds, including pesticides and flame retardants.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals, including plasticizers and surfactants.
Mécanisme D'action
The mechanism of action of 3-chloropropyl phosphorodichloridate involves its reactivity with nucleophiles. The compound’s phosphorus atom is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity allows it to form covalent bonds with various substrates, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparaison Avec Des Composés Similaires
Tris(2-chloroethyl) phosphate: Another organophosphorus compound used as a flame retardant.
Tris(2-chloro-1-methylethyl) phosphate: Commonly used in polyurethane foams as a flame retardant.
Tris(2-chloropropyl) phosphate: Similar in structure but with different substituents on the phosphorus atom.
Uniqueness: 3-Chloropropyl phosphorodichloridate is unique due to its specific reactivity and the presence of both chlorine and phosphorus atoms. This combination allows for a wide range of chemical transformations and applications, distinguishing it from other organophosphorus compounds.
Propriétés
Formule moléculaire |
C3H6Cl3O2P |
|---|---|
Poids moléculaire |
211.41 g/mol |
Nom IUPAC |
1-chloro-3-dichlorophosphoryloxypropane |
InChI |
InChI=1S/C3H6Cl3O2P/c4-2-1-3-8-9(5,6)7/h1-3H2 |
Clé InChI |
LCVBPSKTKGXIDD-UHFFFAOYSA-N |
SMILES canonique |
C(COP(=O)(Cl)Cl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(tert-Butoxycarbonyl)-1-piperidyl]acetic Acid](/img/structure/B13691922.png)


![4-[2-(trifluoromethyl)phenyl]-2H-triazole](/img/structure/B13691950.png)




![3-[5-(1-Boc-4-piperidyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione](/img/structure/B13691972.png)

![(S)-2-[(S)-4-(Boc-amino)-4-carboxybutanamido]pentanedioic Acid](/img/structure/B13691980.png)
![Methyl 2-Oxo-2H-benzo[g]chromene-3-carboxylate](/img/structure/B13691981.png)


